disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves several steps. The starting materials typically include 6-methoxy-2-methyl-1-benzofuran and 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds through a Friedel-Crafts acylation to form the intermediate product, which is then phosphorylated to yield the final compound. The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted benzofuran derivatives. These products have various applications in different scientific fields .
Scientific Research Applications
Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This mechanism makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4 disodium phosphate: Another tubulin polymerization inhibitor with similar applications in cancer research.
BNC105: A closely related compound with potent antiproliferative and tumor vascular disrupting properties.
Uniqueness
Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate is unique due to its specific chemical structure, which imparts distinct biochemical properties. Its ability to selectively inhibit tubulin polymerization and its potential as a prodrug make it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C20H19Na2O10P |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate |
InChI |
InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2 |
InChI Key |
VVIPLWCZZYERCA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Origin of Product |
United States |
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